molecular formula C16H18N4O2 B2661316 6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 899404-75-2

6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2661316
CAS No.: 899404-75-2
M. Wt: 298.346
InChI Key: MGWGJCSYDDJBII-UHFFFAOYSA-N
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Description

6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Properties

IUPAC Name

6,12-dimethyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9(2)17-15(21)12-7-11-14(19(12)4)18-13-6-5-10(3)8-20(13)16(11)22/h5-9H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWGJCSYDDJBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multiple steps One common approach starts with the preparation of the triazole ring, followed by the formation of the tricyclic coreThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules and tricyclic compounds with similar structural features. Examples include:

Uniqueness

What sets 6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Biological Activity

6,12-Dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with potential biological activities that warrant investigation. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple functional groups that may influence its biological activity. The presence of a carboxamide group suggests potential interactions with biological targets such as enzymes or receptors.

Biological Activity Overview

Research indicates that compounds similar to 6,12-dimethyl-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide exhibit various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that related triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity AgainstInhibition Rate
6S. aureus93%
7E. faecium88%
8C. auris90%

These findings suggest that the structural features of such compounds could be pivotal in their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For example:

  • Cell Lines Tested : A549 (lung cancer), Caco-2 (colorectal cancer)
  • Results :
    • Compound A showed a viability decrease of 39.8% in Caco-2 cells.
    • Compound B exhibited a significant reduction in A549 cell viability by 35% .

These results highlight the selective cytotoxicity of these compounds towards specific cancer cell lines.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a recent study focusing on the synthesis of novel thiazole derivatives, it was found that certain derivatives exhibited broad-spectrum activity against drug-resistant bacterial strains . The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) for each compound.
  • Case Study on Anticancer Properties :
    Another investigation assessed the effects of triazole derivatives on cancer cell lines using the MTT assay to measure cell viability post-treatment . The results indicated that modifications in the structure significantly influenced the anticancer activity.

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